Dynorphin (1-11), ala(2)- is a synthetic analog of dynorphin A, a member of the dynorphin family of endogenous opioid peptides. These peptides are derived from the precursor protein prodynorphin and are primarily known for their high binding affinity to kappa opioid receptors. Dynorphins play significant roles in various physiological processes, including pain modulation, stress response, and neuroprotection. The specific analog, dynorphin (1-11), ala(2)-, features an alanine substitution at the second position of the peptide sequence, which may influence its pharmacological properties and receptor interactions.
Dynorphins are classified as neuropeptides and are categorized under opioid peptides. They are produced in the central nervous system and act primarily on kappa opioid receptors. Dynorphin (1-11), ala(2)- is synthesized to study its potential therapeutic applications, particularly in pain management and neurological disorders. The compound is also explored for its selectivity towards kappa opioid receptors compared to other opioid receptors, such as mu and delta.
The synthesis of dynorphin (1-11), ala(2)- typically employs solid-phase peptide synthesis techniques. This method allows for the precise control over the sequence of amino acids in the peptide chain. The synthesis begins with a resin-bound amino acid, followed by sequential addition of protected amino acids using coupling reagents.
Dynorphin (1-11), ala(2)- consists of 11 amino acids with a specific sequence that includes an alanine substitution at position two. The molecular formula is with an average molecular weight of approximately 2147.523 g/mol.
The structure can be represented as follows:
This structural modification at position two may impact its interaction with kappa opioid receptors and alter its pharmacokinetic properties.
Dynorphin (1-11), ala(2)- undergoes various biochemical reactions upon administration. These include receptor binding interactions leading to signal transduction through G-protein-coupled pathways.
The primary mechanism of action for dynorphin (1-11), ala(2)- involves its binding to kappa opioid receptors located in various brain regions. This interaction leads to:
Studies have shown that dynorphins can also activate beta-arrestin pathways, which may contribute to their diverse physiological effects beyond traditional opioid signaling.
Dynorphin (1-11), ala(2)- is typically characterized by:
Key chemical properties include:
Dynorphin (1-11), ala(2)- has several potential applications in scientific research:
Dynorphin A (Dyn A), an endogenous heptadecapeptide, exhibits highest binding affinity for the κ-opioid receptor (KOR), with lower affinity for μ-opioid (MOR) and δ-opioid (DOR) receptors. The biologically active fragment Dyn A(1-11) retains core pharmacological properties of the full-length peptide, including high KOR affinity (Ki = 0.05–0.13 nM) and potency in inhibiting adenylyl cyclase (EC50 = 0.43 nM) [1] [3]. This peptide serves as a critical template for developing KOR-selective ligands due to its endogenous regulatory roles in pain pathways, stress responses, and addiction mechanisms. KOR activation by dynorphins produces complex effects: analgesia and anticonvulsant activity via G-protein signaling contrasts with dysphoria and aversion mediated through β-arrestin pathways [10]. The molecular determinants governing KOR selectivity remain incompletely characterized, necessitating systematic structure-activity relationship (SAR) studies [3] [6].
Glycine at position 2 (Gly²) in Dyn A(1-11) is evolutionarily conserved across opioid peptides but confers susceptibility to enzymatic degradation by aminopeptidases. Substitution with D-alanine was historically explored to enhance metabolic stability but paradoxically increased MOR affinity, reducing KOR selectivity [4] [6]. Alanine substitution presents a strategic alternative: its compact methyl side chain minimally perturbs peptide backbone conformation while eliminating the enzymatic cleavage site. Crucially, L-alanine’s stereochemistry preserves the topology of the "message" domain (Tyr¹-Gly²-Gly³-Phe⁴), which is essential for receptor recognition and activation [6] [8]. Computational models predict that Ala² substitution reduces conformational flexibility in the N-terminal region, potentially enhancing receptor selectivity by pre-organizing bioactive conformations [7].
This review addresses three core objectives:
We hypothesize that Ala² substitution will enhance metabolic stability and KOR selectivity by restricting N-terminal flexibility while preserving the pharmacophore geometry essential for high-affinity KOR binding.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8